molecular formula C8H11NOS B13194814 4-Amino-1-(thiophen-2-yl)butan-2-one

4-Amino-1-(thiophen-2-yl)butan-2-one

Cat. No.: B13194814
M. Wt: 169.25 g/mol
InChI Key: QOGJCNCSIYVWCL-UHFFFAOYSA-N
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Description

4-Amino-1-(thiophen-2-yl)butan-2-one is an organic compound with the molecular formula C8H11NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanone backbone with an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(thiophen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with nitroethane to form 2-(thiophen-2-yl)nitropropene, which is then reduced to 2-(thiophen-2-yl)propan-1-amine. This intermediate is further reacted with acetyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-1-(thiophen-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(thiophen-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Amino-1-(thiophen-2-yl)butan-2-one.

    2-(Thiophen-2-yl)propan-1-amine: An intermediate in the synthesis process.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-amino-1-thiophen-2-ylbutan-2-one

InChI

InChI=1S/C8H11NOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2

InChI Key

QOGJCNCSIYVWCL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)CCN

Origin of Product

United States

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